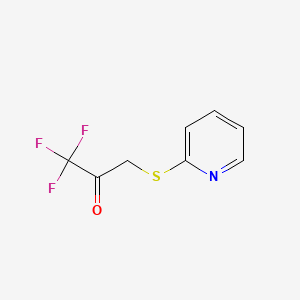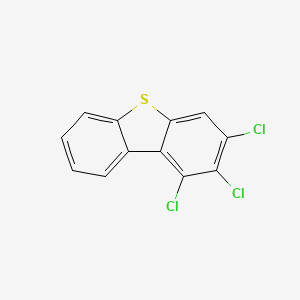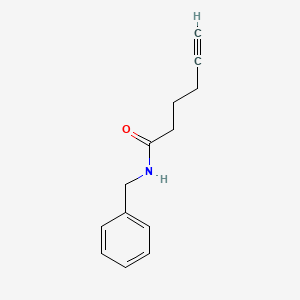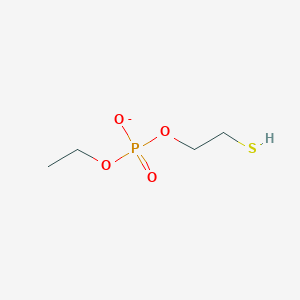
Ethyl 2-sulfanylethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-sulfanylethyl phosphate is an organophosphorus compound that contains both a phosphate group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfanylethyl phosphate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with thiourea to form ethyl 2-mercaptoacetate, which is then phosphorylated using phosphorus oxychloride (POCl3) under basic conditions . Another method involves the direct phosphorylation of ethyl 2-mercaptoethanol using phosphorus trichloride (PCl3) in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-sulfanylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced phosphate derivatives.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-sulfanylethyl phosphate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-sulfanylethyl phosphate involves its interaction with molecular targets through its thiol and phosphate groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the phosphate group can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-sulfanylethyl phosphate can be compared with other similar compounds such as:
Ethyl 2-mercaptoacetate: Lacks the phosphate group, making it less versatile in biochemical applications.
Phosphoethanolamine: Contains a phosphate group but lacks the thiol group, limiting its reactivity with thiol-specific targets.
Thiophosphoric acid esters: Similar in containing both thiol and phosphate groups but differ in their specific chemical structure and reactivity
This compound stands out due to its unique combination of thiol and phosphate groups, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
126969-33-3 |
|---|---|
Molekularformel |
C4H10O4PS- |
Molekulargewicht |
185.16 g/mol |
IUPAC-Name |
ethyl 2-sulfanylethyl phosphate |
InChI |
InChI=1S/C4H11O4PS/c1-2-7-9(5,6)8-3-4-10/h10H,2-4H2,1H3,(H,5,6)/p-1 |
InChI-Schlüssel |
ZIURZTXFZLPRRR-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)([O-])OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



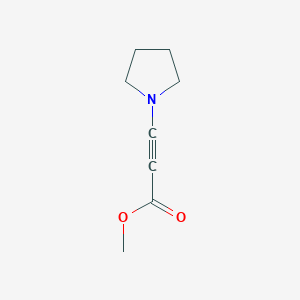
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)


![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
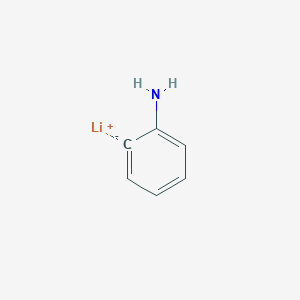
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
